Mao-B-IN-22
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Overview
Description
Mao-B-IN-22 is a highly potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the oxidative deamination of biogenic amines such as dopamine. This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to increase dopamine levels in the brain .
Preparation Methods
The synthesis of Mao-B-IN-22 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include optimization of reaction parameters and scaling up the process to meet commercial demands .
Chemical Reactions Analysis
Mao-B-IN-22 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolin-2-one derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Mao-B-IN-22 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and its effects on neurotransmitter levels . In biology, this compound is employed to investigate the role of MAO-B in neurodegenerative diseases and to develop new therapeutic strategies . In medicine, this compound is being explored for its potential to treat Parkinson’s disease and other disorders associated with dopamine deficiency . Additionally, this compound has industrial applications in the development of new drugs and the optimization of existing treatments .
Mechanism of Action
Mao-B-IN-22 exerts its effects by selectively inhibiting the activity of MAO-B, thereby preventing the breakdown of dopamine and other biogenic amines . This inhibition leads to increased levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson’s disease . The molecular targets of this compound include specific amino acid residues in the active site of MAO-B, such as Tyr60, Ile198, and Ile199 . The binding of this compound to these residues disrupts the enzyme’s catalytic activity and prevents the oxidative deamination of dopamine .
Comparison with Similar Compounds
Mao-B-IN-22 is unique among MAO-B inhibitors due to its high potency and selectivity . Similar compounds include selegiline and rasagiline, which are also used to treat Parkinson’s disease . this compound has shown superior binding affinity and fewer side effects compared to these compounds . Other similar compounds include safinamide and lazabemide, which also inhibit MAO-B but differ in their chemical structure and pharmacological properties . The quinolin-2-one scaffold of this compound is a key feature that distinguishes it from other MAO-B inhibitors .
Properties
Molecular Formula |
C20H18FNO2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(anilinomethyl)-5-[(4-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C20H18FNO2/c21-17-9-6-15(7-10-17)14-24-19-11-8-16(20(23)12-19)13-22-18-4-2-1-3-5-18/h1-12,22-23H,13-14H2 |
InChI Key |
PJSROCSXWXZWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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